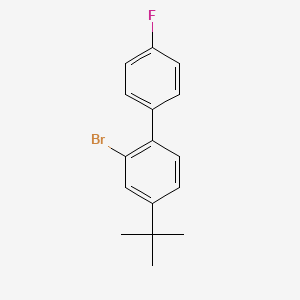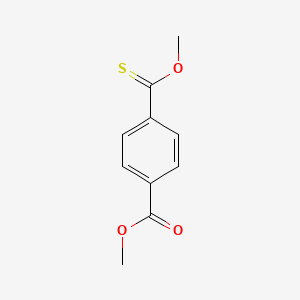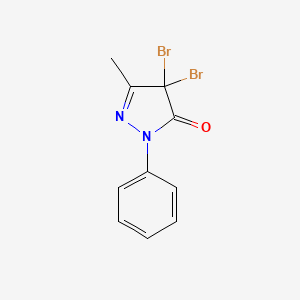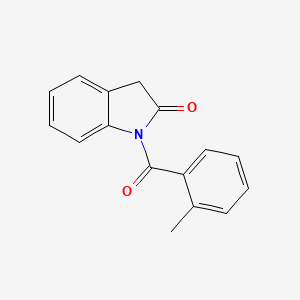
1-(2-methylbenzoyl)-3H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzoyl)-3H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a benzoyl group attached to the indole core, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzoyl)-3H-indol-2-one typically involves the acylation of indole derivatives. One common method is the Friedel-Crafts acylation, where indole reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylbenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The indole ring can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acids can substitute hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Friedel-Crafts Acylation: 2-methylbenzoyl chloride, AlCl3, anhydrous conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major Products
EAS: Substituted indole derivatives with various functional groups.
Reduction: 1-(2-methylbenzyl)-3H-indol-2-one.
Oxidation: 1-(2-carboxybenzoyl)-3H-indol-2-one.
Applications De Recherche Scientifique
1-(2-methylbenzoyl)-3H-indol-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The benzoyl group can enhance the compound’s binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzoyl-3H-indol-2-one: Lacks the methyl group on the benzoyl ring, which can affect its reactivity and biological activity.
1-(4-methylbenzoyl)-3H-indol-2-one: The methyl group is positioned differently, which can influence its chemical properties and interactions with biological targets.
1-(2-methylbenzoyl)-3H-indole:
Uniqueness
1-(2-methylbenzoyl)-3H-indol-2-one is unique due to the specific positioning of the methyl group on the benzoyl ring and the presence of the carbonyl group.
Propriétés
Numéro CAS |
68770-75-2 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-(2-methylbenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)16(19)17-14-9-5-3-7-12(14)10-15(17)18/h2-9H,10H2,1H3 |
Clé InChI |
SHEQHRFDNUVQSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)N2C(=O)CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
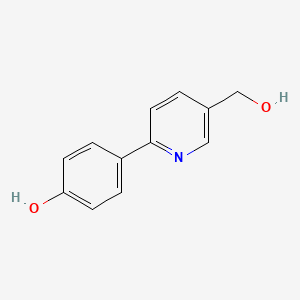
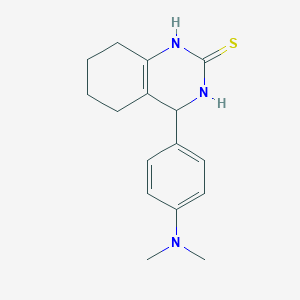
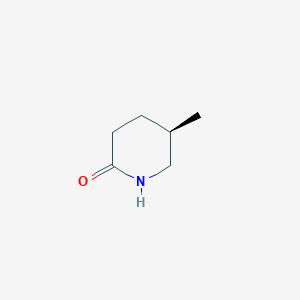
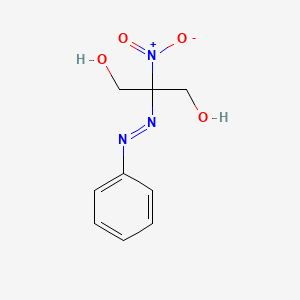
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
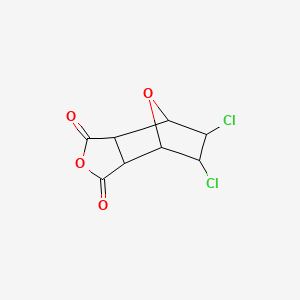
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
